

# Physical and chemical properties of 1-Ethyl-2-methylquinolinium iodide

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Compound Name: 1-Ethyl-2-methylquinolinium iodide

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An In-Depth Technical Guide to the Physicochemical Properties of **1-Ethyl-2-methylquinolinium iodide**

## Abstract

This guide provides a comprehensive technical overview of **1-Ethyl-2-methylquinolinium iodide** (Quinaldine Ethiodide), a quaternary ammonium salt of significant interest in synthetic chemistry. We delve into its core physical and chemical properties, offering field-proven insights into its molecular structure, synthesis, reactivity, and spectral characteristics. This document is designed to serve as a foundational resource, consolidating critical data and outlining robust experimental protocols to empower researchers in leveraging this compound's unique attributes, particularly in the development of cyanine dyes and other functional materials.

## Introduction and Strategic Importance

**1-Ethyl-2-methylquinolinium iodide**, a yellow crystalline solid, holds a pivotal role as a chemical intermediate. Its structure, featuring a quaternized quinoline core, imparts unique electronic and reactive properties. The positive charge on the nitrogen atom significantly increases the acidity of the protons on the adjacent C2-methyl group. This activation is the cornerstone of its utility, rendering the methyl group susceptible to deprotonation by a base. The resulting methylene intermediate is a potent nucleophile, crucial for the construction of the polymethine chains that define carbocyanine dyes.<sup>[1]</sup> These dyes are indispensable in a range of applications, from photographic sensitizers and fluorescent labels in biomedical imaging to

materials for optical data storage. A thorough understanding of the precursor's properties is therefore paramount for the rational design and synthesis of advanced functional dyes.

## Molecular Structure and Identification

The compound consists of a planar 1-ethyl-2-methylquinolinium cation and an iodide anion.<sup>[2]</sup> The quaternization of the quinoline nitrogen by an ethyl group establishes a permanent positive charge within the aromatic system, which is key to its chemical behavior.

Figure 1: 2D structure of **1-Ethyl-2-methylquinolinium iodide**.

## Physicochemical and Crystallographic Properties

The compound is typically supplied as a yellow to brown crystalline powder.<sup>[3]</sup> Its key properties are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property          | Value  | Source(s)                     |
|-------------------|--|-------------------------------|
| IUPAC Name        | <b>1-ethyl-2-methylquinolin-1-ium iodide</b>     | <sup>[4]</sup>                |
| Synonyms          | Quinaldine ethiodide, N-Ethylquinaldinium iodide | <sup>[4]</sup>                |
| CAS Number        | 606-55-3   | <sup>[5]</sup>                |
| Molecular Formula | C <sub>12</sub> H <sub>14</sub> IN               | <sup>[5]</sup>                |
| Molecular Weight  | 299.15 g/mol                                     | <sup>[4]</sup> <sup>[5]</sup> |
| Appearance        | Yellow crystalline powder                        | <sup>[4]</sup>                |
| Melting Point     | 231°C (with decomposition)                       | <sup>[6]</sup>                |
| Solubility        | Soluble in water (250 g/L)                       | <sup>[6]</sup> <sup>[7]</sup> |

| Sensitivity | Light sensitive <sup>[6]</sup> |

## Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed insight into the solid-state arrangement of **1-Ethyl-2-methylquinolinium iodide**. This analysis is crucial for understanding intermolecular interactions that can influence bulk properties like solubility and melting point.

Table 2: Crystallographic Data for **1-Ethyl-2-methylquinolinium iodide**

| Parameter            | Value                                   | Reference |
|----------------------|---|-----------|
| Crystal System       | Monoclinic                              |           |
| Space Group          | P2 <sub>1</sub> /c                      |           |
| Unit Cell Dimensions | a = 7.187 Å, b = 15.914 Å, c = 10.331 Å |           |
| β Angle              | 94.67°                                  |           |

| Formula Units (Z) | 4 | |

The crystal structure consists of planar quinolinium cations stacked in columns along the a-axis, with iodide anions situated in the spaces between these columns. This layered arrangement is characteristic of organic charge-transfer complexes.[\[2\]](#)

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **1-Ethyl-2-methylquinolinium iodide**.

### Nuclear Magnetic Resonance (<sup>1</sup>H and <sup>13</sup>C NMR)

NMR spectroscopy provides unambiguous structural confirmation. The positive charge on the nitrogen atom causes significant deshielding of the protons on the quinolinium ring, shifting their signals downfield compared to the neutral 2-methylquinoline precursor.

- <sup>1</sup>H NMR: The spectrum is characterized by several key regions. Protons on the aromatic quinolinium core are expected to resonate in the downfield region, typically between δ 7.5-

9.5 ppm.[8][9][10] The ethyl group will present as a quartet ( $\text{CH}_2$ ) and a triplet ( $\text{CH}_3$ ), with the  $\text{CH}_2$  protons adjacent to the positive nitrogen atom shifted downfield (approx.  $\delta$  4.5-5.0 ppm). The C2-methyl protons appear as a sharp singlet, also deshielded by the adjacent positive nitrogen, typically around  $\delta$  3.0 ppm.

- $^{13}\text{C}$  NMR: The carbon signals of the quinolinium ring will appear in the aromatic region ( $\delta$  120-160 ppm). The carbons of the ethyl group and the C2-methyl group will be found in the aliphatic region, with the carbons directly attached to the nitrogen ( $\text{N-CH}_2$  and C2) being the most downfield.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify functional groups. The spectrum will be dominated by C-H stretching vibrations from the aromatic ring and alkyl groups (around  $2850\text{-}3100\text{ cm}^{-1}$ ). Aromatic C=C and C=N stretching vibrations will appear in the  $1450\text{-}1650\text{ cm}^{-1}$  region. The presence of the ethyl and methyl groups will also contribute to C-H bending vibrations around  $1375\text{-}1465\text{ cm}^{-1}$ .

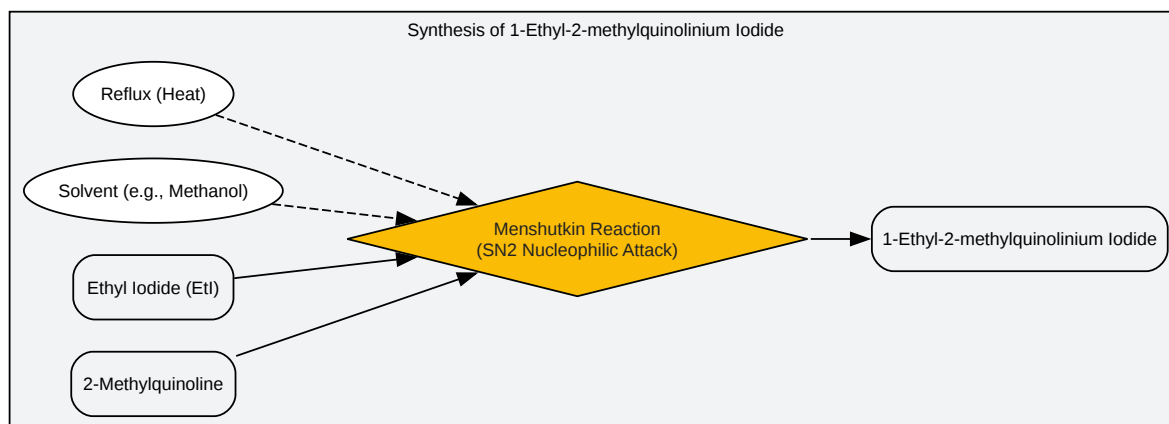
## UV-Visible (UV-Vis) Spectroscopy

As a conjugated aromatic system, the quinolinium cation exhibits strong absorption in the UV region due to  $\pi \rightarrow \pi^*$  electronic transitions.[4][11] Quinolinium salts typically show multiple absorption bands, with characteristic maxima around 255 nm and 365 nm.[11] The exact position and intensity of these bands can be influenced by the solvent.[7] This property is the foundation for the vibrant colors of the cyanine dyes synthesized from this precursor.

## Chemical Properties and Reactivity

### Synthesis

The primary route for synthesizing **1-Ethyl-2-methylquinolinium iodide** is the Menshutkin reaction. This is a classic  $\text{S}_{\text{N}}2$  reaction involving the N-alkylation of 2-methylquinoline with an ethylating agent, typically ethyl iodide.[12] The reaction is often performed under reflux in a suitable solvent like methanol or acetonitrile to drive it to completion.



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Figure 2: Synthetic workflow for **1-Ethyl-2-methylquinolinium iodide**.

## Reactivity: The Gateway to Cyanine Dyes

The most significant chemical property of this compound is the enhanced acidity of the C2-methyl protons. In the presence of a mild base (e.g., triethylamine, piperidine), a proton is abstracted to form a highly reactive neutral methylene intermediate.<sup>[1]</sup> This intermediate can then act as a nucleophile, attacking an electrophilic carbon—such as the C2 or C4 position of another quinolinium salt—to form the methine bridge that is the defining feature of cyanine dyes.<sup>[1][5]</sup>

## Thermal and Electrochemical Properties

- **Thermal Stability:** As indicated by its melting point, the compound is thermally stable up to approximately 231°C, after which it undergoes decomposition.<sup>[6]</sup> Thermogravimetric Analysis (TGA) would show a sharp mass loss around this temperature. Differential Scanning Calorimetry (DSC) would show a sharp endotherm corresponding to the melt, immediately followed by exothermic decomposition events.<sup>[3][13]</sup>

- **Electrochemical Behavior:** Quinolinium salts are electrochemically active. Cyclic voltammetry studies on related compounds show that the quinolinium cation can undergo reduction at negative potentials, typically in the range of -0.4 to -1.1 V.<sup>[14]</sup> This redox activity is linked to their optical properties and is a key feature in applications involving redox-switchable chromophores.

## Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a laboratory setting. Adherence to all institutional safety guidelines is mandatory.

### Protocol: Synthesis via Menshutkin Reaction

- **Setup:** Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
- **Reagents:** To the flask, add 2-methylquinoline (10.0 g, 69.8 mmol, 1.0 equiv) and 100 mL of methanol.
- **Reaction:** While stirring, add ethyl iodide (13.1 g, 84.0 mmol, 1.2 equiv) to the solution.
- **Reflux:** Heat the reaction mixture to reflux (approx. 65°C) and maintain for 6-8 hours. The product will begin to precipitate as a yellow solid.
- **Isolation:** Cool the mixture to room temperature, then place in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
- **Purification:** Wash the crude product with cold diethyl ether (3 x 30 mL) to remove unreacted starting materials. Recrystallize from a minimal amount of hot ethanol to obtain pure yellow crystals.
- **Drying:** Dry the purified crystals under vacuum at 40°C overnight.

### Protocol: Single Crystal Growth for X-ray Diffraction

High-quality single crystals are required for X-ray crystallography. Slow cooling or vapor diffusion are effective methods.

- Saturated Solution: Prepare a saturated solution of purified **1-Ethyl-2-methylquinolinium iodide** in a suitable solvent (e.g., methanol or ethanol) by gently heating.
- Filtration: Filter the hot solution through a Pasteur pipet plugged with glass wool to remove any particulate impurities.<sup>[15]</sup>
- Crystallization (Slow Evaporation): Transfer the clear filtrate to a clean vial. Cover the vial with paraffin film and pierce a few small holes with a needle. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.<sup>[13]</sup>
- Harvesting: Once suitable crystals (0.2-0.4 mm) have formed, carefully remove them from the mother liquor with tweezers.

## Safety and Handling

- GHS Hazards: **1-Ethyl-2-methylquinolinium iodide** is classified as a skin and eye irritant.<sup>[4]</sup>
- Precautions: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, protected from light due to its sensitivity.<sup>[6]</sup>

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